1-Phenyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
1-phenyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c26-21-17-10-4-5-11-18(17)28-22-19(21)20(16-8-2-1-3-9-16)25(23(22)27)14-15-7-6-12-24-13-15/h1-13,20H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAPSFAGCQVRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)OC5=CC=CC=C5C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
The synthesis begins with the one-pot condensation of three components:
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Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1)
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Benzaldehyde (2) (as the aryl aldehyde component)
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3-Pyridinylmethylamine (3) (as the primary amine)
The reaction proceeds under mild conditions in ethanol with catalytic acetic acid. Key parameters include:
Table 1. Optimized Reaction Conditions
| Component | Quantity (mmol) | Role |
|---|---|---|
| Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate | 10 | β-ketoester substrate |
| Benzaldehyde | 10 | Aryl aldehyde |
| 3-Pyridinylmethylamine | 10 | Primary amine |
| Ethanol | 15 mL | Solvent |
| Acetic acid | 1 mL | Catalyst |
Mechanistic Pathway
The reaction proceeds via three stages:
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Knoevenagel Condensation : Benzaldehyde and 3-pyridinylmethylamine form an imine intermediate.
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Michael Addition : The imine reacts with methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, yielding a β-enamino ester.
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Cyclization : Intramolecular nucleophilic attack by the phenolic hydroxyl group forms the chromeno[2,3-c]pyrrole core.
Acetic acid facilitates dehydration, finalizing the dihydrochromeno[2,3-c]pyrrole-3,9-dione structure.
Substrate Scope and Functional Group Tolerance
Key Observations
-
Amine Compatibility : Primary amines with heteroaromatic groups (e.g., 3-pyridinylmethylamine) are well-tolerated, provided they lack steric hindrance. Electron-withdrawing groups on the amine may require shorter reaction times (15–20 min).
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Aldehyde Variability : Benzaldehyde derivatives with electron-donating or -withdrawing substituents yield products without significant yield differences.
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β-Ketoester Substrates : Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with halogens or alkyl groups are viable, enabling structural diversification.
Table 2. Yield Data for Analogous Compounds
| Amine Component | Aldehyde Component | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzylamine | Benzaldehyde | 70 | >95 |
| 4-Pyridinylmethylamine | 4-Methoxybenzaldehyde | 68 | >95 |
| 3-Pyridinylmethylamine | Benzaldehyde | 65 | >95 |
Analytical Characterization
Spectroscopic Data
Crystallography and Purity
The product crystallizes as yellow needles from ethanol. HPLC analysis confirms >95% purity, with no detectable byproducts.
Comparative Analysis with Alternative Methods
Advantages of the MCR Approach
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully saturated analogs.
Scientific Research Applications
Synthetic Applications
The compound can be synthesized through various methods, including multicomponent reactions that allow for the rapid construction of libraries of drug-like compounds. A notable synthetic route involves a one-pot multicomponent reaction that utilizes readily available reagents under mild conditions. This method has demonstrated high yields and purity in the production of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, facilitating the development of complex heterocyclic structures with potential biological activity .
Table 1: Summary of Synthetic Methods
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| One-pot multicomponent reaction | 43-86 | Room temperature to 40 °C | |
| Cyclo-condensation | High | Acetic acid with HCl catalyst |
Anticancer Activity
Research indicates that derivatives of 1-phenyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant anticancer properties. The compound's structure allows for interactions with various biological targets, making it a candidate for further development as an anticancer agent. Studies have shown that modifications to the core structure can enhance its potency against different cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that certain derivatives possess effective antibacterial and antifungal properties, which could lead to new treatments for infectious diseases. The mechanism of action may involve disruption of microbial cell membranes or interference with essential metabolic pathways .
Mechanistic Studies
Understanding the mechanism by which this compound exerts its biological effects is crucial for optimizing its therapeutic application. Research has focused on elucidating the interactions at the molecular level, including binding affinities to various enzymes and receptors involved in disease processes.
Case Studies
Several studies have documented the synthesis and biological evaluation of this compound:
- Case Study 1 : A study reported the synthesis of a series of substituted 1,2-dihydrochromeno[2,3-c]pyrrole derivatives and their evaluation against cancer cell lines. The results indicated that specific substitutions significantly enhanced cytotoxicity compared to the parent compound .
- Case Study 2 : Another investigation focused on the antimicrobial properties of derivatives synthesized through a cyclo-condensation method. The findings highlighted a strong correlation between structural modifications and increased antimicrobial efficacy against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities and biological activities.
Pyrrole Derivatives: Pyrrole-based compounds, such as pyrrolidine and pyrrolizine, have similar heterocyclic structures and are used in medicinal chemistry
Uniqueness
1-Phenyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of multiple aromatic and heteroaromatic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
1-Phenyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on recent studies and findings.
Synthesis
The synthesis of this compound can be achieved through a multicomponent reaction involving various starting materials. A notable method involves the reaction of 2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with hydrazine hydrate under optimized conditions. This synthesis has shown a high success rate and good yields when employing different substituents, demonstrating the versatility of the approach in producing diverse derivatives .
Antimicrobial Activity
Recent studies have indicated that derivatives of dihydrochromeno[2,3-c]pyrrole compounds exhibit significant antimicrobial properties. For instance, compounds derived from similar frameworks have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The antibacterial activity was evaluated using the broth microdilution method, revealing moderate to good efficacy against these pathogens .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through in vitro studies. Compounds related to this structure have demonstrated the ability to inhibit the production of pro-inflammatory cytokines (e.g., IL-6 and TNF-α) in human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3 antibodies. Notably, some derivatives exhibited up to 85% inhibition of PBMC proliferation at higher concentrations .
Cytotoxicity Studies
Cytotoxicity assessments conducted on PBMCs indicate that while many derivatives show promising biological activity at lower concentrations (10 µg/mL and 50 µg/mL), higher doses (100 µg/mL) may lead to reduced cell viability. For example, compounds tested at this concentration resulted in 79% and 64% viable cells for specific derivatives. This suggests a need for careful dose optimization in therapeutic applications .
Study on Derivatives
A study focusing on derivatives of this compound evaluated their pharmacological properties and structural characteristics using NMR and X-ray diffraction techniques. The results indicated that modifications to the chromene structure could enhance biological activity while maintaining structural integrity. The strongest anti-inflammatory effects were observed in specific derivatives that also demonstrated low toxicity profiles in preliminary tests .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
